rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans
Description
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans, is a chiral small molecule characterized by a 1,5-dimethyl-substituted pyrazole ring fused to an oxolane (tetrahydrofuran) ring. The amine group at the 3-position of the oxolane ring forms a dihydrochloride salt, enhancing its solubility in polar solvents . The trans configuration and racemic nature (rac) imply a mixture of enantiomers, which may influence its physicochemical and biological properties. This compound is structurally related to intermediates used in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators .
Properties
IUPAC Name |
(2S,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGLETFQYKIBPO-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Mechanistic Considerations
Retrosynthetic Analysis
The target molecule decomposes into three synthons:
- 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (pyrazole core)
- (3R,4S)-3-Aminooxolane-4-carboxylic acid (chiral oxolane-amine precursor)
- Hydrochloric acid (salt-forming agent)
Key bond formations include:
- C–N coupling between pyrazole and oxolane rings
- Stereoselective reduction of intermediate imines
- Dihydrochloride salt crystallization
Stepwise Preparation Methods
Pyrazole Core Synthesis
Knorr Pyrazole Synthesis Modification
A high-yielding adaptation of the classic Knorr method produces 1,5-dimethyl-1H-pyrazole-4-carbaldehyde:
Reaction Scheme
$$
\text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{HCl, EtOH}} \text{C}6\text{H}9\text{N}2\text{O} \xrightarrow{\text{POCl}3, \text{DMF}} \text{C}7\text{H}9\text{N}2\text{O}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (cyclization step) |
| Catalyst | Phosphorus oxychloride |
| Yield | 78–82% |
This method avoids regioselectivity issues common in unsymmetrical diketone condensations.
Oxolane-Amine Construction
Enzymatic Resolution of Racemic Precursors
The chiral oxolane-amine moiety is obtained via:
- Mitsunobu Reaction : Forms oxolane ring from (R)-epichlorohydrin and 2-nitroethanol
- Nitro Group Reduction : Hydrogenation over Raney Ni yields racemic 3-aminooxolane
- Lipase-Catalyzed Resolution : Pseudomonas cepacia lipase achieves >98% ee through acylative kinetic resolution
Critical Process Parameters
| Step | Conditions | Enantiomeric Excess |
|---|---|---|
| Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→RT | N/A |
| Hydrogenation | 50 psi H₂, 40°C, 6 hr | Racemic |
| Enzymatic resolution | Vinyl acetate, MTBE | 98.5% (S) |
Convergent Coupling and Salt Formation
Reductive Amination Protocol
Coupling occurs through imine formation followed by stereoselective reduction:
$$
\text{Pyrazole-4-carbaldehyde} + \text{Oxolane-amine} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{C}{10}\text{H}{17}\text{N}_3\text{O}
$$
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent polarity | Dichloromethane > THF | +15% yield |
| Equiv. NaBH(OAc)₃ | 2.5 | Optimal |
| Reaction time | 48 hr | 89% conversion |
Post-reduction, the free base is treated with 2.1 equiv HCl in iPrOH/EtOAC to precipitate the dihydrochloride salt (mp 214–216°C).
Industrial-Scale Process Optimization
Continuous Flow Synthesis Advantages
Adopting flow chemistry principles from WO2024123815A1:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle time | 72 hr | 8 hr |
| Purity | 95% | 99.2% |
| Space-time yield | 0.8 kg/m³/day | 5.1 kg/m³/day |
Key innovations:
- In-line FTIR for real-time imine formation monitoring
- Static mixer for rapid HCl quench
- Antisolvent crystallization with n-heptane
Analytical Characterization Benchmarks
Spectroscopic Fingerprinting
1H NMR (400 MHz, D₂O)
| δ (ppm) | Assignment | Multiplicity |
|---|---|---|
| 1.32 | Pyrazole-CH₃ | singlet |
| 2.87 | Oxolane C3-H | dd (J=8,4Hz) |
| 4.11 | Oxolane C2-H | m |
| 7.85 | Pyrazole C5-H | singlet |
HPLC Chiral Purity
| Column | Mobile Phase | Retention Time |
|---|---|---|
| Chiralpak AD-H | Hexane:IPA:DEA (90:10:0.1) | 12.7 min (R) |
| 14.3 min (S) |
Comparative Method Analysis
Alternative Synthetic Pathways Evaluation
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Enzymatic resolution | High enantiopurity | Cost of biocatalyst | 70–75% |
| Chiral chromatography | Direct separation | Scale-up challenges | 60–65% |
| Asymmetric catalysis | Atom-economic | Specialized ligands | 55–60% |
The reductive amination/flow crystallization approach demonstrates superior scalability and cost-efficiency for multi-kilogram production.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential role in pharmacology, particularly in the development of new therapeutic agents. Its pyrazole moiety is known to exhibit diverse biological activities, making it a candidate for drug design targeting various diseases, including:
- Anticancer Agents : Research indicates that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown promising results in preclinical models where pyrazole derivatives demonstrated cytotoxic effects against several cancer cell lines.
Neuropharmacology
Recent studies have explored the neuroprotective effects of compounds similar to rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. The compound's ability to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Assays
The compound is also utilized in biochemical assays to understand its mechanism of action at the molecular level. It can be employed as a tool compound to study protein interactions and enzyme activities related to pyrazole derivatives.
Case Study 1: Anticancer Activity
In a study published in Biochemical and Biophysical Research Communications, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties. The results indicated that compounds with similar structures to rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride exhibited significant inhibition of cell proliferation in breast and lung cancer models .
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of pyrazole-based compounds in models of oxidative stress-induced neuronal damage. The study found that these compounds could reduce neuronal cell death and improve cognitive function in animal models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of pyrazole-oxacyclic amine derivatives. Key structural analogs include:
| Compound Name | Pyrazole Substituent | Ring Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans (Target) | 1,5-dimethyl | Oxolane (5-membered) | C₉H₁₆Cl₂N₃O | ~251.92* | Not provided |
| rac-(2R,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans (AV99313) | 1-isopropyl | Oxolane (5-membered) | C₁₀H₁₉Cl₂N₃O | 268.18 | 1955547-23-5 |
| rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride, trans (ECHEMI compound) | 1-ethyl | Oxane (6-membered) | C₉H₁₈Cl₂N₃O | ~268.18 | 83027-13-8 |
Key Observations :
- Substituent Effects: The 1,5-dimethyl group on the pyrazole (target compound) increases steric hindrance compared to the 1-ethyl (ECHEMI) or 1-isopropyl (AV99313) analogs.
- Ring Size : The oxolane (5-membered) ring in the target compound and AV99313 confers conformational rigidity, whereas the oxane (6-membered) ring in the ECHEMI compound allows greater flexibility, which may influence binding to biological targets .
- Salt Form : All analogs are dihydrochlorides, ensuring high aqueous solubility compared to their free-base forms .
Physicochemical and Functional Implications
A. Hydrogen Bonding and Crystallography
The dihydrochloride salt facilitates hydrogen bonding with water or biological targets. The pyrazole and oxolane/oxane rings may participate in π-π stacking or dipole interactions. While crystallographic data for the target compound is unavailable, software like SHELX is commonly used to resolve such structures . Hydrogen-bonding patterns in similar compounds suggest that the amine group and chloride ions form robust networks, stabilizing the crystal lattice .
B. Solubility and Stability
- The target compound’s smaller substituents (methyl groups) likely result in lower logP compared to the isopropyl analog (AV99313), favoring solubility in hydrophilic environments.
- The oxane-containing ECHEMI compound may exhibit different solubility profiles due to ring size, though experimental data is lacking .
Research and Application Context
- Synthetic Utility : These compounds serve as building blocks for drug discovery. For example, pyrazole derivatives are prevalent in kinase inhibitor scaffolds .
- Biological Relevance : Substituent variations modulate interactions with enzymes or receptors. The 1,5-dimethyl group may reduce metabolic degradation compared to bulkier analogs .
Biological Activity
The compound rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans is a chiral organic compound characterized by a unique structure that includes a pyrazole ring and an oxolane ring. Its complex stereochemistry and functional groups suggest potential biological activities that warrant investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is C₉H₁₇Cl₂N₃O with a molecular weight of 254.1568 g/mol. The compound features:
- A pyrazole ring with dimethyl substitutions.
- An oxolane ring containing an amine group.
This specific configuration contributes to its reactivity and potential interactions with biological targets.
The biological activity of rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is hypothesized to involve various mechanisms:
- Enzyme Interaction : The pyrazole moiety may act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors.
- Signal Transduction Modulation : The compound might influence signaling pathways through receptor binding or inhibition.
- Metabolic Effects : Potential alterations in metabolic processes may arise from its interaction with cellular components.
Biological Activity and Pharmacological Effects
Research indicates that compounds structurally related to rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine exhibit diverse biological activities:
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of similar compounds. For instance:
- Cytotoxicity Against Bacteria : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
Antiproliferative Effects
Compounds with similar pyrazole structures have demonstrated antiproliferative effects in cancer cell lines:
- Inhibition of Cancer Cell Growth : Research has indicated that related compounds can inhibit the proliferation of human cancer cells in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethyl Substituents on Pyrazole | Enhances hydrophobic interactions and potentially increases binding affinity to targets |
| Oxolane Ring Presence | May provide steric hindrance that influences receptor binding specificity |
| Amine Group | Contributes to hydrogen bonding capabilities, enhancing interaction with biological macromolecules |
Q & A
Q. What are the key synthetic routes and purification methods for rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans?
The synthesis involves multi-step organic reactions to control stereochemistry and achieve the desired dihydrochloride salt form. Critical steps include:
- Pyrazole ring formation : Cyclization of precursors (e.g., azides and alkynes) under controlled conditions to introduce the 1,5-dimethylpyrazole moiety .
- Oxolane ring construction : Acid- or base-catalyzed cyclization of diols or related precursors to form the tetrahydrofuran core .
- Coupling reactions : Nucleophilic substitution or cross-coupling to link the pyrazole and oxolane rings .
- Salt formation : Treatment with HCl to enhance solubility and stability .
Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) ensures ≥95% purity, validated by NMR and mass spectrometry .
Q. How can researchers analytically characterize the stereochemical purity and salt form of this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm rac-mixture integrity .
- X-ray crystallography : Validates the (2R,3S) configuration and trans orientation .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole C-H vs. oxolane protons) and detects diastereomeric impurities .
- Elemental analysis : Confirms stoichiometry of the dihydrochloride salt (Cl⁻ content) .
Q. What methodologies are recommended for initial biological screening of this compound?
- In vitro assays :
- Solubility profiling : Use PBS or DMSO solutions to determine bioavailability thresholds .
Q. How should researchers address solubility and stability challenges in experimental workflows?
- Solubility : The dihydrochloride salt enhances aqueous solubility (tested in pH 4–7 buffers); for hydrophobic assays, use ≤1% DMSO .
- Stability :
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers and establishing structure-activity relationships (SAR)?
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer results) be reconciled?
- Cross-validation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. bacterial growth curves) to confirm target specificity .
- Dose-response profiling : Identify off-target effects at high concentrations (e.g., ROS generation in cancer vs. bacterial cells) .
- Computational docking : Map binding sites to explain divergent activities (e.g., pyrazole interactions with bacterial FabI vs. human EGFR) .
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
- ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP inhibition, and hERG cardiotoxicity .
- Molecular dynamics (MD) : Simulate binding kinetics with targets (e.g., 100-ns MD runs for protease-ligand complexes) .
- Reaction pathway analysis : Apply density functional theory (DFT) to model degradation or metabolic oxidation .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
Q. How can process optimization improve yield and scalability for research-grade synthesis?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclization) reduce batch variability .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using fractional factorial designs .
- Green chemistry : Replace toxic solvents (e.g., DCM → 2-MeTHF) and minimize HCl waste during salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
